molecular formula C14H15Cl2NO3 B1683458 (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 1093757-42-6

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No. B1683458
M. Wt: 316.2 g/mol
InChI Key: VSMUYYFJVFSVCA-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid, commonly referred to as 2-DCP-Cyclohexane-1-carboxylic acid, is a synthetic organic compound used in a variety of scientific research applications. This compound is a cyclic carboxylic acid that is derived from the cyclohexane ring structure. It is a colorless, crystalline solid with a molecular weight of 232.14 g/mol. This compound has a melting point of 122-123°C and a boiling point of 249-250°C. 2-DCP-Cyclohexane-1-carboxylic acid is a versatile compound that is used in a variety of scientific research applications, including in vitro and in vivo studies.

Scientific Research Applications

Enzymatic Menthol Production

  • Summary of Application : The compound is used in the one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone . This process involves the use of recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases .
  • Methods of Application : The process involves the use of engineered Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases . Each step of the process is optimized to improve the final production level .
  • Results or Outcomes : The process results in moderate to highly pure menthol (79.1%) and neomenthol (89.9%) when E. coli strains coexpress NtDBR with only MMR or MNMR, respectively .

Chiral Catalysts & Ligands

  • Summary of Application : The compound is used as a chiral catalyst and ligand in organic synthesis .
  • Methods of Application : The specific methods of application in organic synthesis are not detailed in the source .
  • Results or Outcomes : The outcomes of the application are not detailed in the source .

Synthesis of Chiral Enantiopure 2-(1-hydroxyalkyl)pyridines

  • Summary of Application : The compound is used to synthesize chiral enantiopure 2-(1-hydroxyalkyl)pyridines .
  • Methods of Application : The specific methods of application in organic synthesis are not detailed in the source .
  • Results or Outcomes : The outcomes of the application are not detailed in the source .

Production of Menthylphosphorodichioridite

  • Methods of Application : The specific methods of application in organic synthesis are not detailed in the source .
  • Results or Outcomes : The outcomes of the application are not detailed in the source .

properties

IUPAC Name

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUYYFJVFSVCA-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

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